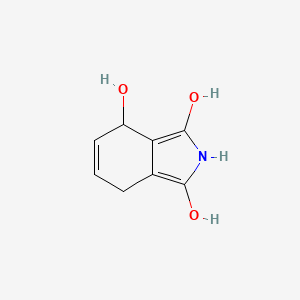
4-hydroxy-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dihydro-2H-isoindole-1,3,4-triol is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-2H-isoindole-1,3,4-triol typically involves multi-step processes. One common method starts with the preparation of the isoindole core, followed by functionalization to introduce hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the isoindole ring and subsequent hydroxylation.
Industrial Production Methods
Industrial production of 4,7-dihydro-2H-isoindole-1,3,4-triol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
4,7-Dihydro-2H-isoindole-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.
科学研究应用
4,7-Dihydro-2H-isoindole-1,3,4-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4,7-dihydro-2H-isoindole-1,3,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activity, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
相似化合物的比较
4,7-Dihydro-2H-isoindole-1,3,4-triol can be compared with other similar compounds, such as:
4,7-Dihydroisoindole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione: Contains methoxy groups instead of hydroxyl groups, leading to different chemical properties and applications.
Indole derivatives: While structurally related, indole derivatives have different functional groups and exhibit distinct biological activities.
The uniqueness of 4,7-dihydro-2H-isoindole-1,3,4-triol lies in its specific hydroxylation pattern, which imparts unique reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
4,7-dihydro-2H-isoindole-1,3,4-triol |
InChI |
InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3,5,9-12H,2H2 |
InChI 键 |
RLCVQNXOBBYWMG-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(C2=C(NC(=C21)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


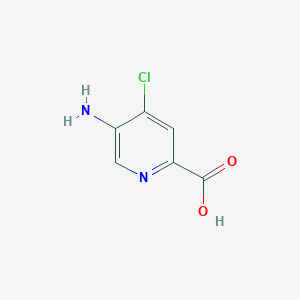
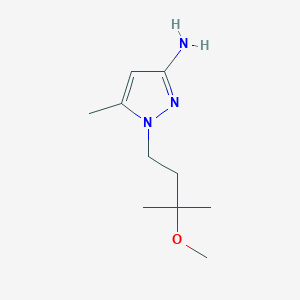
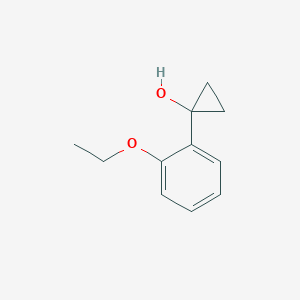
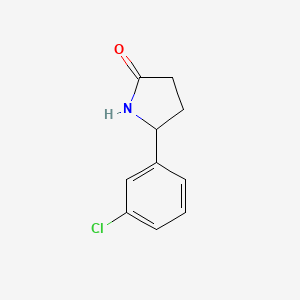
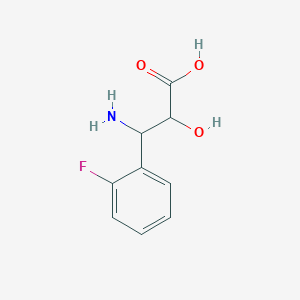
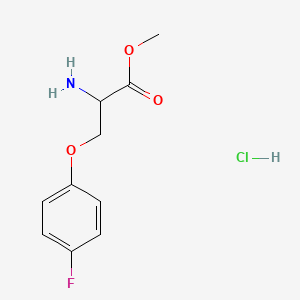
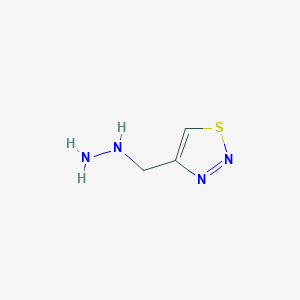
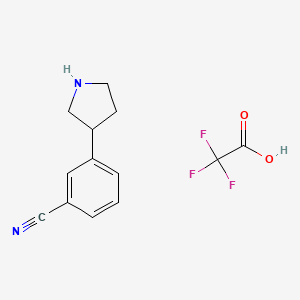
amine](/img/structure/B13644929.png)
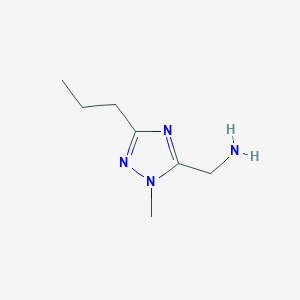
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)

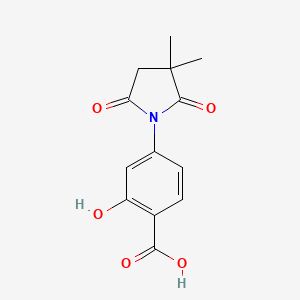
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)
